3-Hydroxybutane-1,2,3-tricarboxylic acid

描述

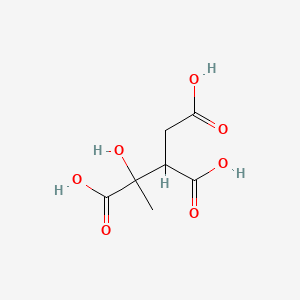

3-hydroxybutane-1,2,3-tricarboxylic acid is a tricarboxylic acid that is butan-2-ol in which a hydrogen from each of positions 2, 3, and 4 has been replaced by carboxy groups. It is a tricarboxylic acid, a methylisocitric acid and a tertiary alcohol. It is a conjugate acid of a 3-hydroxybutane-1,2,3-tricarboxylate.

Methylisocitric acid, also known as alpha-methylisocitrate, belongs to the class of organic compounds known as tricarboxylic acids and derivatives. These are carboxylic acids containing exactly three carboxyl groups. Methylisocitric acid is soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, methylisocitric acid is primarily located in the cytoplasm. Methylisocitric acid exists in all eukaryotes, ranging from yeast to humans.

科学研究应用

Biochemical Applications

1.1 Enzyme Inhibition

3-Hydroxybutane-1,2,3-tricarboxylic acid acts as an inhibitor of aconitase, an enzyme involved in the Krebs cycle. By binding to aconitase, it disrupts the conversion of citric acid to isocitric acid, thereby affecting cellular respiration and energy production pathways. This property is particularly useful in research focused on metabolic regulation and cancer biology where altered metabolism is a hallmark of cancer cells .

1.2 Metabolic Pathways

In metabolic studies, this compound has been shown to modulate the activity of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis. High concentrations of this compound can inhibit phosphofructokinase, indicating its role in regulating glycolysis based on cellular energy status .

Food Science Applications

2.1 Preservative and Acidulant

this compound is utilized as an acidulant in various food products due to its tart flavor and preservative qualities. It is commonly found in beverages and canned products where it helps maintain acidity and prolong shelf life. For instance:

- Beverages : Used at concentrations of 0.25-0.40% to enhance flavor.

- Dairy Products : Incorporated at 3-4% in cheese for flavor enhancement and preservation.

- Jellies and Confectionery : Acts as a stabilizer and flavor enhancer .

Pharmaceutical Applications

3.1 Active Ingredient in Skin Care

As an alpha hydroxy acid (AHA), this compound is employed in dermatological formulations for its exfoliating properties. It promotes skin peeling and regeneration by enhancing cell turnover, making it a popular ingredient in chemical peels and anti-aging products .

3.2 Buffering Agent

Due to its buffering capabilities across a pH range of 2 to 8, this compound is used in pharmaceutical formulations to stabilize pH levels. This property is critical for maintaining the efficacy of active ingredients in various drug formulations .

Material Science Applications

4.1 Biodegradable Polymers

Research indicates that this compound can be used as a building block for biodegradable polyesters. Its incorporation into polymer matrices enhances mechanical properties while ensuring environmental sustainability through biodegradability .

4.2 Crosslinking Agent

The compound has potential applications as a crosslinker in polymer chemistry, improving the structural integrity of materials used in coatings and fibers .

Data Tables

| Application Area | Specific Use |

|---|---|

| Biochemistry | Enzyme inhibition (aconitase) |

| Food Science | Preservative in beverages and dairy products |

| Pharmaceuticals | Active ingredient in skin care products |

| Material Science | Building block for biodegradable polymers |

Case Studies

Case Study 1: Cancer Research

A study demonstrated that the inhibition of aconitase by this compound could selectively induce apoptosis in cancer cells by disrupting their metabolic pathways . This finding highlights its potential as a therapeutic agent.

Case Study 2: Food Preservation

Research conducted on canned foods showed that the addition of this tricarboxylic acid significantly reduced microbial growth over extended storage periods compared to controls without the compound .

属性

IUPAC Name |

3-hydroxybutane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7/c1-7(14,6(12)13)3(5(10)11)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKPKXCSHMJWCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CC(=O)O)C(=O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O7 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976051 | |

| Record name | 3-Carboxy-2,3-dideoxy-4-C-methylpentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methylisocitric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006471 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6061-95-6 | |

| Record name | threo-alpha-Methylisocitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006061956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Carboxy-2,3-dideoxy-4-C-methylpentaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。